molecular formula C16H19ClN4O3 B2495855 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea CAS No. 1795299-70-5

1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea

Cat. No. B2495855
CAS RN: 1795299-70-5
M. Wt: 350.8
InChI Key: XHWSSNPYPSJAIF-UHFFFAOYSA-N
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Description

The compound is a urea derivative characterized by a complex molecular structure that features both aromatic and heterocyclic components. Its relevance spans across various fields of chemistry and materials science due to its unique chemical and physical properties. Although not explicitly mentioned in available literature, compounds with similar structural motifs have been studied extensively for their potential applications in medicinal chemistry, catalysis, and material science.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of isocyanates with amines or other nitrogen-containing compounds. For example, Saracoglu et al. (2019) describe the synthesis of 2-oxopyrimidin-1(2H)-yl-urea derivatives through the reaction of arylisocyanates with 1-amino-5-(4-methoxybenzoyl)-4-(4-methoxyphenyl)pyrimidin-2(1H)-one, a process that underscores the synthetic flexibility and complexity of such molecules (Saracoglu et al., 2019).

Molecular Structure Analysis

The detailed molecular structure of urea derivatives, including our compound of interest, can be elucidated through various spectroscopic and computational methods. DFT (Density Functional Theory) calculations, as described by Saracoglu et al. (2019), provide insights into the electronic structure, including HOMO-LUMO gap, ionization potential, and other quantum chemical parameters that are crucial for understanding the reactivity and stability of these compounds.

Chemical Reactions and Properties

Urea derivatives engage in a variety of chemical reactions, reflecting their versatile reactivity. They can participate in cyclocondensation reactions, as demonstrated by Bonacorso et al. (2003), where 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones react with urea to form pyrimidinones, showcasing the potential for constructing complex heterocyclic systems from relatively simple precursors (Bonacorso et al., 2003).

Scientific Research Applications

Chemical Synthesis and Reactivity

The research into compounds with similar structural features to 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea often focuses on their synthesis, chemical reactivity, and potential applications in various fields. For instance, the study by Hossain et al. (2018) investigates the reactivity of two newly synthesized imidazole derivatives through spectroscopic characterization and computational studies. This research highlights the importance of understanding the reactive properties of such compounds, which could be relevant for similar research into 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea (Hossain et al., 2018).

Environmental Degradation

The degradation of similar compounds in environmental settings has been a subject of research due to concerns over soil and water contamination. Sharma et al. (2012) discuss the degradation of chlorimuron-ethyl, a compound with a related chemical structure, by Aspergillus niger in agricultural soil. This study contributes to the understanding of how complex chemicals break down in nature, potentially informing research on the environmental impact of 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea (Sharma et al., 2012).

Herbicidal Applications

Research into similar chemical structures has explored their use as herbicides. The study by Babczinski et al. (1995) examines substituted phenyltetrahydropyrimidinones, which inhibit carotenoid biosynthesis, as preemergence herbicides. This suggests potential agricultural applications for 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea, particularly in the development of new herbicidal compounds (Babczinski et al., 1995).

Supramolecular Chemistry

The synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes, as discussed by Corbin et al. (2001), provide insights into the potential of 1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea in supramolecular chemistry. These findings underscore the versatility of urea derivatives in forming complex structures through hydrogen bonding (Corbin et al., 2001).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3/c1-5-24-16-18-9(2)14(10(3)19-16)21-15(22)20-12-8-11(17)6-7-13(12)23-4/h6-8H,5H2,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWSSNPYPSJAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C(=N1)C)NC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)urea

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